Ethyl 4-amino-1-fluorocyclohexane-1-carboxylate hydrochloride
Description
Ethyl 4-amino-1-fluorocyclohexane-1-carboxylate hydrochloride is a fluorinated cyclohexane derivative featuring an ethyl ester group, an amino substituent at the 4-position, and a fluorine atom at the 1-position, with the hydrochloride salt enhancing its solubility in polar solvents.
Properties
IUPAC Name |
ethyl 4-amino-1-fluorocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2.ClH/c1-2-13-8(12)9(10)5-3-7(11)4-6-9;/h7H,2-6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZTXBACZVIZGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(CC1)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-amino-1-fluorocyclohexane-1-carboxylate hydrochloride is a compound of interest due to its unique structural and chemical properties, which influence its biological activity. This article explores the biological mechanisms, potential therapeutic applications, and relevant research findings associated with this compound.
Molecular Structure and Composition
| Property | Value |
|---|---|
| Molecular Formula | C8H14ClFNO2 |
| Molecular Weight | 195.66 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2682114-35-6 |
The presence of fluorine in the structure is significant as it can enhance the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.
This compound interacts with specific molecular targets within biological systems. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atom may influence binding affinity and selectivity due to its electronegativity. This compound is hypothesized to affect various signaling pathways, potentially leading to pharmacological effects.
Pharmacological Properties
Research indicates that compounds similar to ethyl 4-amino-1-fluorocyclohexane-1-carboxylate exhibit a range of pharmacological activities:
- Antiinflammatory Effects : Compounds in this class may inhibit cyclooxygenases (COX), enzymes involved in the inflammatory response. Inhibition of COX-2 specifically is associated with reduced inflammation without the gastrointestinal side effects linked to COX-1 inhibition .
- Neuropharmacological Effects : Some studies suggest potential applications in treating neurological disorders by modulating neurotransmitter systems .
Case Studies
- Inhibition of Cyclooxygenases : A study on structurally related compounds demonstrated significant inhibition of COX enzymes, leading to reduced production of pro-inflammatory prostaglandins. The mechanism involved direct binding to the active site of COX enzymes, showcasing potential therapeutic applications in pain management .
- Neurotransmitter Modulation : Research on analogs indicated that these compounds could influence serotonin and dopamine receptors, suggesting a role in mood regulation and anxiety reduction .
Research Findings
Recent studies have focused on the synthesis and evaluation of various analogs of ethyl 4-amino-1-fluorocyclohexane-1-carboxylate. These studies highlight:
- Synthesis Techniques : Efficient synthetic routes have been developed, allowing for the production of high-purity compounds suitable for biological testing .
- Biological Assays : In vitro assays have shown that these compounds can effectively modulate receptor activity at nanomolar concentrations, indicating strong biological activity .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Ethyl 4-amino-1-fluorocyclohexane-1-carboxylate hydrochloride
- Molecular Formula : C₉H₁₇ClFNO₂
- Molecular Weight : 225.69 g/mol
- CAS Number : 2682114-35-6
The compound features a cyclohexane ring with an amino group and a fluorine atom, which are critical for its biological activity. The presence of the fluorine atom can enhance metabolic stability and modulate the compound's interaction with biological targets.
CNS Drug Development
This compound has been investigated for its potential as a ligand for serotonin receptors, particularly the 5-HT₁A receptor, which plays a crucial role in mood regulation and anxiety. Studies have shown that analogs of this compound can exhibit high affinity for these receptors, making them suitable candidates for developing antidepressants or anxiolytics .
Radiolabeling for Imaging
The compound's structure allows for modifications that facilitate radiolabeling, which is essential for positron emission tomography (PET) imaging. For instance, derivatives of ethyl 4-amino-1-fluorocyclohexane can be synthesized to incorporate radioisotopes like fluorine-18, enhancing their utility in neuroimaging studies aimed at understanding various CNS disorders .
Synthesis of Related Compounds
Research has demonstrated that ethyl 4-amino-1-fluorocyclohexane can serve as a precursor for synthesizing other biologically active compounds. Its ability to undergo various chemical transformations makes it valuable in medicinal chemistry for creating new therapeutic agents .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 4-amino-1-fluorocyclohexane-1-carboxylate hydrochloride (CAS 1374654-48-4)
This analog differs only in the ester group (methyl instead of ethyl). However, the reduced alkyl chain length may also decrease membrane permeability in biological systems. The hydrochloride salt ensures ionic character, enhancing water solubility relative to the free base .
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS 104234-94-8)
This compound replaces the cyclohexane ring with a 2-oxabicyclo[2.1.1]hexane system, introducing an oxygen atom into the bicyclic framework. The strained bicyclic structure could confer conformational rigidity, making it advantageous for targeting specific protein binding pockets. However, ring strain might also affect synthetic accessibility and stability .
General Trends in Hydrochloride Salts
Hydrochloride salts of amine-containing compounds, such as dosulepin hydrochloride and chlorphenoxamine hydrochloride (–4), exhibit improved water solubility compared to their free bases. However, ester-containing hydrochlorides like the target compound may display reduced solubility in aqueous media due to the hydrophobic ester moiety. This balance between ionic and nonpolar groups dictates their pharmaceutical applicability .
Data Table: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Solubility Trends (Theoretical) |
|---|---|---|---|---|---|
| This compound | Not specified | C₉H₁₅ClFNO₂ | 223.45 | Ethyl ester, fluorine at 1-position, cyclohexane | Moderate water solubility (hydrochloride), higher organic solubility |
| Mthis compound | 1374654-48-4 | C₈H₁₃ClFNO₂ | 209.45 | Methyl ester, otherwise identical to ethyl analog | Higher water solubility vs. ethyl analog |
| Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride | 104234-94-8 | C₈H₁₄ClNO₃ | 207.45 | Oxygen-containing bicyclic ring, ethyl ester | Enhanced solubility due to oxygen, possible stability concerns |
Research Findings and Discussion
Impact of Ester Group
- Ethyl vs. Methyl : The ethyl ester increases lipophilicity (higher logP) compared to the methyl analog, which may enhance blood-brain barrier penetration but reduce aqueous solubility. This trade-off is critical in drug design .
- Hydrochloride Salt: Both compounds benefit from the hydrochloride salt’s ionic character, improving solubility in polar solvents like water or methanol. However, ester hydrophobicity limits this effect compared to purely ionic drugs .
Structural Modifications
- This is a common strategy in medicinal chemistry to enhance drug half-life .
- Bicyclic vs. Monocyclic Systems: The 2-oxabicyclo analog’s oxygen atom introduces polarity, which could improve solubility, but the strained ring may complicate synthesis and storage stability. Such systems are often explored for niche applications in enzyme inhibition .
Stability Considerations
Hydrochloride salts are generally stable under acidic conditions but may hydrolyze in basic environments. Ester groups are prone to enzymatic or hydrolytic degradation, suggesting that the target compound and its analogs require formulation at controlled pH .
Preparation Methods
Fluorination-Amination-Esterification Sequence
Critical Analysis of Reaction Conditions
Fluorination Agents
| Fluorinating Agent | Temperature (°C) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DAST | 0–25 | Dichloromethane | 58 | 95 |
| BAST | 20–35 | THF | 52 | 93 |
| Selectfluor® | 25–40 | Acetonitrile | 45 | 90 |
DAST offers superior yields but requires strict temperature control to prevent decomposition. BAST improves safety profiles but necessitates longer reaction times. Selectfluor® is water-soluble, enabling aqueous workups but with moderate efficiency.
Catalytic Hydrogenation
Hydrogenation of intermediates (e.g., 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene) uses 5% Pd/C at 1–3 MPa H₂. Ethanol is preferred over methanol due to reduced catalyst poisoning.
Optimized Conditions :
Esterification Techniques
Esterification with ethyl chloroformate achieves >90% conversion when using:
-
Base : Triethylamine (3 equiv.)
-
Solvent : Dry THF
-
Temperature : 0°C (slow addition to minimize exothermic side reactions).
Challenges and Mitigation Strategies
Regioselectivity in Fluorination
Fluorination at C1 competes with C2/C3 substitution. Strategies to enhance selectivity:
Amination Side Reactions
Unprotected amines may undergo over-alkylation. Solutions include:
-
Reductive Amination : Sodium cyanoborohydride selectively reduces imines without affecting esters.
Industrial-Scale Considerations
Cost Analysis
Q & A
Q. What are the common synthetic routes for Ethyl 4-amino-1-fluorocyclohexane-1-carboxylate hydrochloride?
The compound can be synthesized via Michael addition reactions , a method widely used for cyclohexenone derivatives. For example, ethyl acetoacetate reacts with fluorophenyl chalcones under alkaline conditions (e.g., 10% NaOH in ethanol) followed by refluxing and purification . Key steps include:
- Reagent selection : Ethyl acetoacetate as the nucleophile.
- Reaction optimization : Temperature control (reflux at ~78°C) and reaction time (8–12 hours).
- Workup : Acidification to precipitate intermediates, followed by recrystallization.
Yield and purity depend on stoichiometric ratios and solvent choice.
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is used to analyze:
Q. What analytical methods ensure purity and identity in research settings?
- High-Performance Liquid Chromatography (HPLC) : ≥98% purity verification using reference standards (e.g., Cayman Chemical’s protocols) .
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., fluorine at C1, ethyl ester at carboxylate) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., MF: C₁₄H₁₈FNO·HCl, FW: 271.8) .
Advanced Research Questions
Q. How can stereochemical contradictions in crystallographic data be resolved?
Discrepancies in cyclohexane ring conformations (e.g., envelope vs. screw-boat) require:
- Multi-model refinement : SHELXL’s disorder modeling for overlapping atomic positions .
- Statistical validation : Agreement factors (R-values) and electron density maps to assess occupancy plausibility .
- Comparative analysis : Cross-referencing with related structures (e.g., fluorophenyl analogs) to identify trends .
Q. What strategies optimize synthesis yield while minimizing impurities?
- Byproduct profiling : Use HPLC-MS to identify impurities (e.g., unreacted chalcones or ester hydrolysis products) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity vs. ethanol .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective fluorination or amine protection .
Q. How can computational methods predict biological activity for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
